![molecular formula C14H16N2O2S2 B2407130 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine CAS No. 1797726-78-3](/img/structure/B2407130.png)
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Antimicrobial and Anticancer Activity
Research into the applications of compounds related to 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine has primarily focused on their antimicrobial and anticancer properties. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, prepared using similar sulfonamido compounds as starting materials, have shown antimicrobial activity, with some demonstrating significant activity against various microorganisms (Ammar et al., 2004). Further, compounds synthesized from sulfonamides with hydrazide, 1,2-dihydropyridine, chromene derivatives, have been explored for their potential anticancer activity, specifically targeting breast cancer cell lines (MCF7), revealing promising results (Bashandy et al., 2011).
Antioxidant Activity
The design and synthesis of novel 1H-3-indolyl derivatives based on pairing heterocycles like pyridine/pyran/pyrimidin/pyrazol with indole and thiophene have been investigated for their antioxidant activities. These studies aim to explore the compounds' abilities to inhibit ROS and have identified certain derivatives with higher antioxidant activity than ascorbic acid, suggesting potential for medicinal chemistry applications (Aziz et al., 2021).
Catalytic and Synthetic Applications
Research into the catalytic properties and synthetic applications of related compounds has revealed their utility in producing various heterocyclic systems. For example, the use of a P4S10-pyridine complex has been explored for its thionating power, proving to be synthetically useful and exceptionally selective, especially in transformations at relatively high temperatures (Bergman et al., 2011). Additionally, the synthesis of thieno[2,3-c]pyridines and related systems through reactions involving isopropyl-4-piperidone with sulfur and active methylene nitriles showcases the potential of these compounds in creating diverse heterocyclic structures (El-Kashef et al., 2007).
Insecticidal Properties
Investigations into the insecticidal properties of pyridine derivatives have identified certain compounds with significant activity against pests like the cowpea aphid, Aphis craccivora. These studies highlight the potential of such compounds in agricultural applications, offering alternatives to traditional insecticides with the potential for enhanced effectiveness and specificity (Bakhite et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell signaling and metabolism
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, such as good absorption and distribution, metabolism by various enzymes, and excretion through various routes
Result of Action
Similar compounds have been reported to have various effects, such as inhibiting cell growth, inducing cell death, and modulating cell signaling
Action Environment
Similar compounds have been reported to be affected by various environmental factors, such as temperature, ph, and the presence of other compounds
properties
IUPAC Name |
3-(4-thiophen-2-ylpiperidin-1-yl)sulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-20(18,13-3-1-7-15-11-13)16-8-5-12(6-9-16)14-4-2-10-19-14/h1-4,7,10-12H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODBLFACMSTXFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.